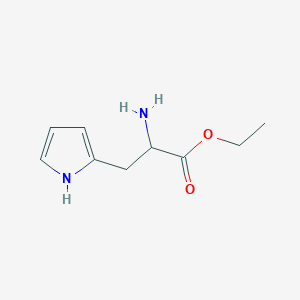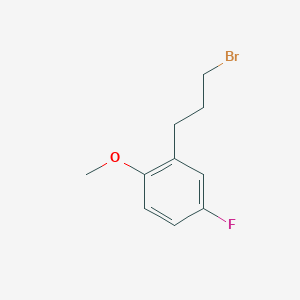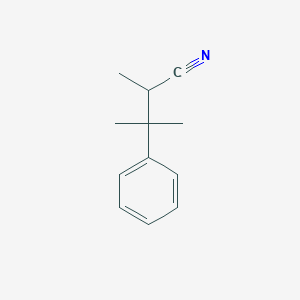
2,3-Dimethyl-3-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-3-phenylbutanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a butane chain with two methyl groups and a phenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of aqueous sulfuric acid . Another method includes the dehydration of amides using thionyl chloride or the addition of cyanide to aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and availability of reagents. The use of catalysts and optimized reaction conditions is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
2,3-Dimethyl-3-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, particularly in relation to enzyme inhibition, is ongoing.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3-phenylbutanenitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to changes in biochemical pathways and physiological effects, such as increased levels of neurotransmitters like dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbutanenitrile
- 3-Phenylbutanenitrile
- 2,3-Dimethyl-2-phenylbutanenitrile
Uniqueness
2,3-Dimethyl-3-phenylbutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a nitrile group with both methyl and phenyl substituents makes it particularly interesting for various chemical reactions and applications .
Properties
CAS No. |
21101-89-3 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,3-dimethyl-3-phenylbutanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
InChI Key |
RTQUCXQPJKKYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
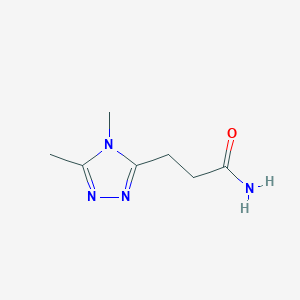
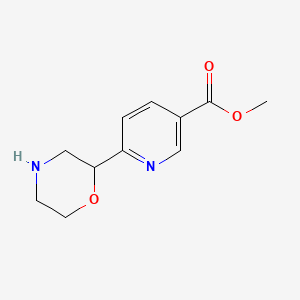

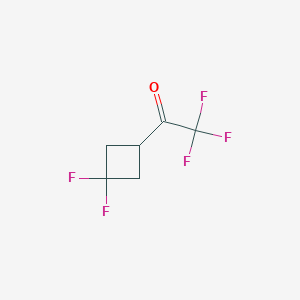
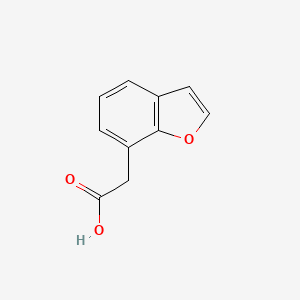
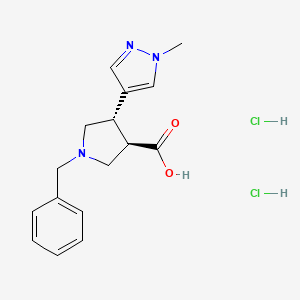
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)

